molecular formula C26H28ClNO4S2 B11677595 (5Z)-5-(3-chloro-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(3-chloro-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11677595
M. Wt: 518.1 g/mol
InChI Key: NJZOSHNZNIJDSH-HAHDFKILSA-N
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Description

The compound (5Z)-5-(3-chloro-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and a benzylidene group, which can influence its chemical reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3-chloro-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, including the formation of the thiazolidinone ring and the introduction of the benzylidene group. Common synthetic methods include:

    Cyclization Reactions: Formation of the thiazolidinone ring through cyclization of appropriate precursors.

    Aldol Condensation: Introduction of the benzylidene group via aldol condensation reactions.

    Etherification: Formation of ether linkages using phenolic and alkyl halide reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(3-chloro-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: Conversion of thioxo groups to sulfoxides or sulfones.

    Reduction: Reduction of the benzylidene group to form saturated derivatives.

    Substitution: Halogen substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like N-bromosuccinimide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce saturated thiazolidinone derivatives.

Scientific Research Applications

(5Z)-5-(3-chloro-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-chloro-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-(3-chloro-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: is unique due to its specific structural features, such as the combination of a thiazolidinone core with a benzylidene group and various substituents. These features contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C26H28ClNO4S2

Molecular Weight

518.1 g/mol

IUPAC Name

(5Z)-5-[[3-chloro-5-methoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H28ClNO4S2/c1-6-9-28-25(29)23(34-26(28)33)15-18-13-20(27)24(22(14-18)30-5)32-11-10-31-21-12-17(4)7-8-19(21)16(2)3/h6-8,12-16H,1,9-11H2,2-5H3/b23-15-

InChI Key

NJZOSHNZNIJDSH-HAHDFKILSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)OCCOC2=C(C=C(C=C2Cl)/C=C\3/C(=O)N(C(=S)S3)CC=C)OC

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCOC2=C(C=C(C=C2Cl)C=C3C(=O)N(C(=S)S3)CC=C)OC

Origin of Product

United States

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